5-Bromo-2-ethoxy-3-iodobenzaldehyde
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Overview
Description
5-Bromo-2-ethoxy-3-iodobenzaldehyde: is a chemical compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzaldehyde core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-iodobenzaldehyde typically involves the bromination and iodination of an ethoxy-substituted benzaldehyde. One common method includes the following steps:
Bromination: The ethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives of this compound can be obtained.
Oxidation Product: 5-Bromo-2-ethoxy-3-iodobenzoic acid.
Reduction Product: 5-Bromo-2-ethoxy-3-iodobenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-iodobenzaldehyde is widely used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzaldehydes on cellular processes. It is also employed in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-Bromo-2-ethoxybenzaldehyde
- 5-Iodo-2-ethoxybenzaldehyde
- 2-Ethoxy-3-iodobenzaldehyde
Comparison: 5-Bromo-2-ethoxy-3-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity compared to its analogs. The combination of these halogens with the ethoxy group enhances its versatility as a synthetic intermediate.
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGNKRACUTEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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